Cas no 94987-09-4 (gypenoside L)

gypenoside L structure
Nome do Produto:gypenoside L
gypenoside L Propriedades químicas e físicas
Nomes e Identificadores
-
- gypenoside L
- (2α,3β,12β)-2,12,20-Trihydroxydammar-24-en-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside (ACI)
- D
- HY-N8211
- AKOS040760440
- CS-0140308
- E88708
- 94987-09-4
- (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-Dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- (2S,3R,4S,5S,6R)-2-{[(2R,3R,4S,5S,6R)-2-{[(1S,3aR,3bR,5aR,7R,8R,9aR,9bR,11R,11aR)-8,11-dihydroxy-1-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol
- (2S,3R,4S,5S,6R)-2-((2R,3R,4S,5S,6R)-2-(((2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-17-((2S)-2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta(a)phenanthren-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- CHEMBL3099605
- beta-D-Glucopyranoside, (2alpha,3beta,12beta)-2,12,20-trihydroxydammar-24-en-3-yl 2-O-beta-D-glucopyranosyl-
- MS-31473
- DA-63985
-
- Inchi: 1S/C42H72O14/c1-20(2)10-9-13-42(8,52)21-11-14-41(7)28(21)22(45)16-27-39(5)17-23(46)35(38(3,4)26(39)12-15-40(27,41)6)56-37-34(32(50)30(48)25(19-44)54-37)55-36-33(51)31(49)29(47)24(18-43)53-36/h10,21-37,43-52H,9,11-19H2,1-8H3/t21-,22+,23+,24+,25+,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37-,39-,40+,41+,42-/m0/s1
- Chave InChI: LTJZMSTVPKBWKB-HGZKDYFJSA-N
- SMILES: C[C@@]12CC[C@H]3C([C@H]([C@@H](C[C@]3(C)[C@H]1C[C@@H](O)[C@@H]1[C@H](CC[C@@]21C)[C@](O)(C)CC/C=C(\C)/C)O)O[C@@H]1O[C@H](CO)[C@@H](O)[C@H](O)[C@H]1O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)(C)C
Propriedades Computadas
- Massa Exacta: 800.49220697g/mol
- Massa monoisotópica: 800.49220697g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 10
- Contagem de aceitadores de ligações de hidrogénio: 14
- Contagem de Átomos Pesados: 56
- Contagem de Ligações Rotativas: 10
- Complexidade: 1410
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 21
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3
- Superfície polar topológica: 239Ų
gypenoside L Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN1721-5 mg |
Gypenoside L |
94987-09-4 | 99.65% | 5mg |
¥ 2,937 | 2023-07-11 | |
TargetMol Chemicals | TN1721-25 mg |
Gypenoside L |
94987-09-4 | 99.65% | 25mg |
¥ 7,929 | 2023-07-11 | |
TargetMol Chemicals | TN1721-100 mg |
Gypenoside L |
94987-09-4 | 99.65% | 100MG |
¥ 23,199 | 2023-07-11 | |
MedChemExpress | HY-N8211-5mg |
Gypenoside L |
94987-09-4 | 99.55% | 5mg |
¥3300 | 2024-04-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1721-5 mg |
Gypenoside L |
94987-09-4 | 98.00% | 5mg |
¥2937.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1721-50 mg |
Gypenoside L |
94987-09-4 | 98.00% | 50mg |
¥11893.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1721-200 mg |
Gypenoside L |
94987-09-4 | 98.00% | 200mg |
¥26758.00 | 2022-04-26 | |
ChemScence | CS-0140308-5mg |
Gypenoside L |
94987-09-4 | 99.42% | 5mg |
$380.0 | 2022-04-26 | |
Aaron | AR01STWW-10mg |
β-D-Glucopyranoside, (2α,3β,12β)-2,12,20-trihydroxydammar-24-en-3-yl 2-O-β-D-glucopyranosyl- |
94987-09-4 | 98% | 10mg |
$353.00 | 2025-02-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1721-1 mg |
Gypenoside L |
94987-09-4 | 98.00% | 1mg |
¥1439.00 | 2022-04-26 |
gypenoside L Literatura Relacionada
-
Zhaodi Zheng,Leilei Zhang,Xitan Hou Food Funct. 2022 13 9208
-
Tian-Xing Wang,Man-Man Shi,Jian-Guo Jiang RSC Adv. 2018 8 23181
Categorias Relacionadas
- Solventes e Químicos Orgânicos Compostos Orgânicos Lipídios e moléculas semelhantes aos lipídios Prenol lipídeos glicosídeos triterpênicos
- triterpenóides
- Solventes e Químicos Orgânicos Compostos Orgânicos Lipídios e moléculas semelhantes aos lipídios Prenol lipídeos glicosídeos terpênicos glicosídeos triterpênicos
94987-09-4 (gypenoside L) Produtos relacionados
- 1379215-87-8(4-benzyl-2-methylpiperidine)
- 2171251-27-5((2R)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylphenylformamido}butanoic acid)
- 1170298-78-8(4-ethoxy-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide)
- 2418704-97-7(3-{2-(tert-butoxy)-2-oxoethoxymethyl}-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoic acid)
- 2470384-82-6(rac-(3aR,7aS)-octahydro-1H-indole-4-carboxylic acid)
- 1448028-96-3(N-{2-3-(pyridin-2-yl)-1H-pyrazol-1-ylethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide)
- 1804829-16-0(6-(Chloromethyl)-3-(difluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine)
- 905563-70-4(4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid)
- 2171876-85-8(5-bromo-1-butyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole)
- 1807030-93-8(2-Bromo-4-cyano-6-ethylbenzoic acid)
Fornecedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:94987-09-4)Gypenoside L

Pureza:>98%
Quantidade:5mg,10mg ,20mg ,50mg ,100mg,or customized
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:94987-09-4)gypenoside L

Pureza:99%/99%/99%
Quantidade:5mg/10mg/25mg
Preço ($):323.0/572.0/780.0